![molecular formula C13H16ClNO3 B2923440 Ethyl 4-[(4-chlorobutanoyl)amino]benzoate CAS No. 139348-98-4](/img/structure/B2923440.png)
Ethyl 4-[(4-chlorobutanoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-chlorobutanoyl)amino]benzoate is a chemical compound with the CAS Number: 139348-98-4 . It has a molecular weight of 269.73 .
Molecular Structure Analysis
The molecular formula of Ethyl 4-[(4-chlorobutanoyl)amino]benzoate is C13H16ClNO3 . Its average mass is 269.724 Da and its monoisotopic mass is 269.081879 Da .Physical And Chemical Properties Analysis
Ethyl 4-[(4-chlorobutanoyl)amino]benzoate has a molecular weight of 269.73 . The storage temperature for this compound is 28 C .Wissenschaftliche Forschungsanwendungen
Precursor for Chiral Drugs
Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a closely related compound, is utilized as a precursor for enantiopure intermediates in the production of chiral drugs, including statins, which are cholesterol-lowering agents. The asymmetric reduction of its precursor by biocatalysis highlights its significance in generating high-yield, enantiopure substances under mild conditions, presenting a promising approach for industrial production with over 99% enantiomeric excess. This process involves the use of novel carbonyl reductases from the yeast Pichia stipitis, indicating its potential in drug synthesis and the broader pharmaceutical industry (Q. Ye, P. Ouyang, Hanjie Ying, 2011).
Hydrogen-bonded Supramolecular Structures
Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, another structurally similar compound, demonstrates the capability to form hydrogen-bonded supramolecular structures in various dimensions. This characteristic is significant for the development of new materials with potential applications in nanotechnology, molecular electronics, and pharmaceuticals by facilitating complex molecular architectures through non-covalent interactions (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).
Antioxidant and Antimicrobial Activities
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, through its synthesis and structural elucidation, has shown to possess antioxidant and antimicrobial activities. This highlights its potential use in developing new therapeutic agents that could combat oxidative stress and microbial infections. The structural confirmation by X-ray diffraction and the evaluation of its biological activities underscore its relevance in medicinal chemistry and drug development (A. D. Kumar, S. Naveen, H. K. Vivek, M. Prabhuswamy, N. K. Lokanath, K. Kumar, 2016).
Gastroprotective Activity
Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate exhibits significant gastroprotective effects against ethanol-induced gastric mucosal ulcer in rats. Its effects are attributed to antioxidant activity, enhanced gastric wall mucus, increased pH level of gastric contents, and up-regulation of protective proteins, showcasing its potential as a therapeutic agent for treating gastric ulcers and related gastrointestinal disorders (M. F. Halabi, R. M. Shakir, Daleya Abdulaziz Bardi, N. S. Al-Wajeeh, Abdulwali Ablat, P. Hassandarvish, Maryam Hajrezaie, A. Norazit, M. Abdulla, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-(4-chlorobutanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-2-18-13(17)10-5-7-11(8-6-10)15-12(16)4-3-9-14/h5-8H,2-4,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYYQGITAGONAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-chlorobutanoyl)amino]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

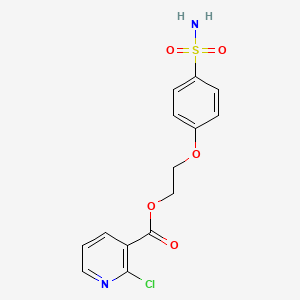

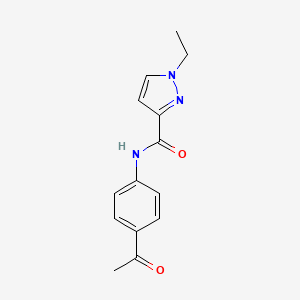
![6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2923362.png)
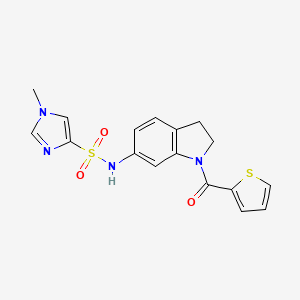
![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)
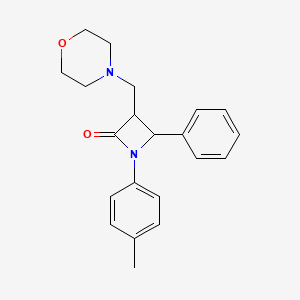
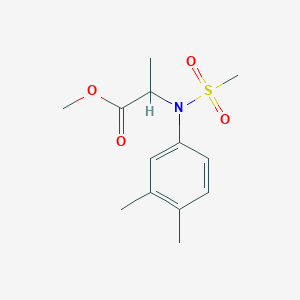
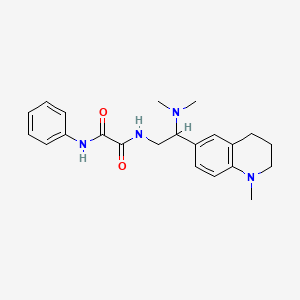
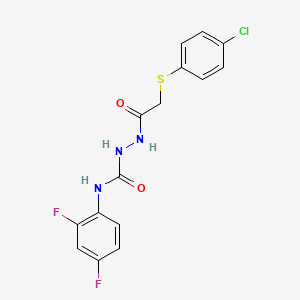
![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)
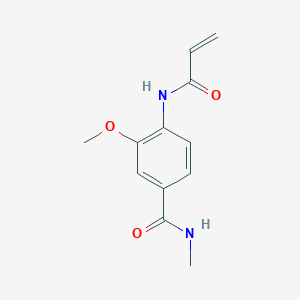
![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B2923378.png)
